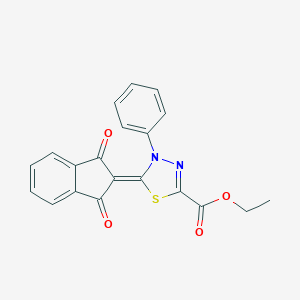![molecular formula C25H19N3O2S2 B283128 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283128.png)
3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, also known as ABT-418, is a chemical compound that has been researched extensively due to its potential therapeutic applications. ABT-418 belongs to the class of compounds known as spirocyclic piperidines, which have been shown to have a range of biological activities.
作用機序
3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one acts as a partial agonist at nicotinic acetylcholine receptors, specifically the α4β2 subtype. Activation of these receptors has been shown to improve cognitive function and memory in animal models. Additionally, 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to increase the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have a range of biochemical and physiological effects, including improving cognitive function, enhancing memory consolidation, and increasing the release of several neurotransmitters. Additionally, 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have potential as a smoking cessation aid due to its ability to activate nicotinic acetylcholine receptors.
実験室実験の利点と制限
One advantage of using 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments is its ability to selectively activate nicotinic acetylcholine receptors, which allows for the investigation of the specific effects of these receptors on cognitive function and memory. However, one limitation of using 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is its relatively short half-life, which may limit its effectiveness in some experiments.
将来の方向性
There are several potential future directions for research on 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to investigate the specific mechanisms by which 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one improves cognitive function and memory. Finally, there is potential for the development of new compounds based on the structure of 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one with improved pharmacokinetic properties and therapeutic efficacy.
合成法
The synthesis of 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves the reaction of 2-cyanoethylthiol with 2,4-diphenyl-1,3-pentadiene-1-one in the presence of a catalyst, followed by the addition of benzaldehyde. This reaction yields 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one as a yellow solid with a melting point of 169-170°C.
科学的研究の応用
3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been studied extensively for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to enhance cognitive function in animal models and has been investigated in clinical trials as a potential treatment for Alzheimer's disease. Additionally, 3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have potential as a smoking cessation aid due to its ability to activate nicotinic acetylcholine receptors.
特性
分子式 |
C25H19N3O2S2 |
|---|---|
分子量 |
457.6 g/mol |
IUPAC名 |
(7Z)-2-acetyl-7-benzylidene-4,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C25H19N3O2S2/c1-18(29)23-26-28(21-15-9-4-10-16-21)25(32-23)27(20-13-7-3-8-14-20)24(30)22(31-25)17-19-11-5-2-6-12-19/h2-17H,1H3/b22-17- |
InChIキー |
DGXHJFFWVVGBOW-XLNRJJMWSA-N |
異性体SMILES |
CC(=O)C1=NN(C2(S1)N(C(=O)/C(=C/C3=CC=CC=C3)/S2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
CC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
CC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-(4-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283045.png)

![6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B283048.png)
![1-(3-chlorophenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283049.png)
![1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283050.png)
![3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283051.png)
![Methyl 7-(4-bromobenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283053.png)
![7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283054.png)
![3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283055.png)
![3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283056.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283060.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283061.png)
![3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283066.png)
